molecular formula C16H16N8S B6453232 9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine CAS No. 2549021-35-2

9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine

Cat. No.: B6453232
CAS No.: 2549021-35-2
M. Wt: 352.4 g/mol
InChI Key: NAPWZLBPHMXFFQ-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds that have a pyrimidine ring fused with a thiophene ring . They are structural analogs of purines and have been found to exhibit a wide range of biological activities .


Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The reaction involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .


Molecular Structure Analysis

Thieno[3,2-d]pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . They are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo a variety of chemical reactions. For example, they can react with isocyanates to yield thienopyrimidines .

Mechanism of Action

While the specific mechanism of action for “9-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine” is not available, thieno[3,2-d]pyrimidines have been found to exhibit diverse biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .

Future Directions

Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . Their structural similarity to purines makes them interesting targets for drug development . Future research may focus on synthesizing new thieno[3,2-d]pyrimidine derivatives and studying their biological activities.

Properties

IUPAC Name

4-[4-(9-methylpurin-6-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8S/c1-22-10-21-12-14(22)18-9-19-15(12)23-3-5-24(6-4-23)16-13-11(2-7-25-13)17-8-20-16/h2,7-10H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPWZLBPHMXFFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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